DREADD agonist 21 -

DREADD agonist 21

Catalog Number: EVT-266522
CAS Number:
Molecular Formula: C17H18N4
Molecular Weight: 278.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DREADD Agonist 21 (C21) is a synthetic chemical compound developed as a research tool in neuroscience. It belongs to the class of designer receptor exclusively activated by designer drugs (DREADD) ligands. DREADDs are engineered G protein-coupled receptors (GPCRs) that are modified to respond exclusively to specific, otherwise inert ligands, such as C21. This exclusivity allows researchers to selectively modulate the activity of specific cell populations in vivo, providing valuable insights into brain function and dysfunction. C21 acts as a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs [, ].

Molecular Structure Analysis

While the provided papers do not delve into the specific structural analysis of C21, they consistently mention its chemical name as 11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine []. This indicates that C21 is composed of a dibenzodiazepine core structure with a piperazinyl substituent at the 11th position.

Mechanism of Action

C21 exerts its effects by binding to and activating engineered DREADD receptors, which are modified versions of muscarinic acetylcholine receptors [, ]. These receptors are designed to be insensitive to the endogenous ligand, acetylcholine, and are selectively activated by designer drugs like C21. Depending on the specific DREADD used (e.g., hM3Dq for excitation, hM4Di for inhibition), C21 binding can either increase or decrease neuronal activity by modulating downstream signaling pathways associated with G protein activation [, ].

Applications
  • Investigating Neural Circuits and Behavior: C21 enables researchers to dissect the role of specific neuronal populations in complex behaviors. For example, C21-mediated activation of hM3Dq and hM4Di DREADDs in distinct neuronal circuits has been used to bidirectionally control feeding behavior in mice []. Similarly, researchers have used C21 to investigate the role of the lateral parabrachial nucleus (LPB) in thermoregulatory behaviors, demonstrating distinct circuit structures for heat and cold avoidance [].
  • Modeling and Studying Diseases: C21 facilitates the investigation of disease mechanisms and potential therapeutic targets. Studies have explored its use in mouse models of Alzheimer's disease to evaluate the therapeutic potential of enhancing neurotransmission in specific brain regions affected by the disease []. Although chemogenetic activation of the targeted regions did not show significant improvements in spatial memory or hyperactivity, these findings contribute to understanding disease progression and potential compensatory mechanisms within the brain.
  • Validating Drug Targets: C21 can validate potential drug targets by selectively modulating specific cell populations. Researchers studying acute lung injury demonstrated that C21, through AT2 receptor stimulation, attenuates pulmonary inflammation but does not improve gas exchange []. Such findings help refine understanding of disease mechanisms and guide the development of more targeted therapies.
Future Directions
  • Developing New DREADD Ligands: While C21 presents a significant advancement over the first-generation DREADD ligand, clozapine N-oxide (CNO), there is continued interest in developing novel ligands with improved selectivity, potency, and pharmacokinetic properties []. This continuous development aims to minimize potential off-target effects and optimize the DREADD technology for broader applications in research and potentially, clinical settings.
  • Expanding Applications Beyond Neuroscience: Although predominantly used in neuroscience, the versatility of C21 and DREADD technology can be harnessed for research in other fields. For instance, researchers have begun exploring C21’s potential in cardiology to investigate the role of Gq signaling in cardiac electrophysiology []. This expansion to other disciplines could provide valuable tools for understanding complex biological processes and developing targeted therapies for various diseases.
  • Translational Research and Clinical Applications: The ultimate goal of DREADD technology is to translate its benefits for clinical applications in humans. While significant hurdles remain, including the development of safe and effective delivery methods and the identification of appropriate clinical indications, the ongoing research into C21 and other DREADD ligands paves the way for potential future therapies targeting neurological and other disorders [].

Clozapine N-Oxide (CNO)

    Compound Description: Clozapine N-oxide (CNO) is a chemical compound widely used as a first-generation agonist for muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) [, , , ]. These DREADDs are engineered from the human muscarinic acetylcholine receptor family [, ]. While relatively insensitive to the endogenous agonist acetylcholine, they are activated by CNO [, ]. Despite its effectiveness, CNO exhibits a low rate of metabolic conversion to clozapine, a compound known to cross the blood-brain barrier and potentially cause undesirable side effects [, , , ]. This metabolic conversion necessitates the use of alternative DREADD agonists like DREADD agonist 21 (C21) in certain studies [, , ].

    Relevance: Clozapine N-oxide (CNO) is considered structurally related to DREADD agonist 21 (C21) because both compounds function as agonists for DREADDs, particularly those derived from muscarinic receptors [, , ]. While their specific binding affinities and efficacies might differ, both CNO and C21 interact with the engineered receptors to modulate neuronal activity, making them functionally and, to some extent, structurally related.

Clozapine

    Compound Description: Clozapine is an atypical antipsychotic drug known to penetrate the blood-brain barrier. It can cause undesirable side effects, making it less suitable for use in chemogenetic applications [, ]. CNO, a commonly used DREADD actuator, is known to metabolize into clozapine, raising concerns about potential off-target effects in chemogenetic experiments [, , , , ].

    Relevance: While not a direct structural analog of DREADD agonist 21 (C21), clozapine is relevant due to its metabolic relationship with CNO, another DREADD agonist [, , , , ]. The fact that CNO can convert into clozapine, a compound known to affect the central nervous system, raises concerns about the specificity of CNO as a DREADD actuator. This concern underscores the need for alternative agonists like C21 with improved pharmacokinetic properties and reduced potential for off-target effects.

Perlapine

Olanzapine

    Compound Description: Olanzapine is an atypical antipsychotic drug with a favorable safety profile and is widely available in various formulations [, ]. It acts as a potent and full agonist for the hM4Di DREADD, a mutated muscarinic receptor commonly used for chemogenetic inhibition [, ]. This characteristic, along with its established clinical use, makes olanzapine a promising candidate for translating chemogenetic technologies to treat central nervous system diseases in humans [, ].

Properties

Product Name

DREADD agonist 21

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

InChI

InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2

InChI Key

JCBYXNSOLUVGTF-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42

Solubility

Soluble in DMSO

Synonyms

11-(1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
DREADD agonist (C21)
DREADD agonist 21
DREADD agonist compound 21

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.